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Abstract

Ansofaxine, also known as LY03005 and initially misidentified in some contexts as LY300503,
is a novel serotonin-norepinephrine-dopamine (SNDRI) triple reuptake inhibitor developed for
the treatment of major depressive disorder (MDD). As a prodrug of desvenlafaxine, ansofaxine
presents a unique pharmacokinetic and pharmacodynamic profile. This technical guide
provides a comprehensive analysis of the structural features, mechanism of action, and key
experimental data related to ansofaxine. It is intended to serve as a resource for researchers,
scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties

Ansofaxine hydrochloride is chemically described as (z)-4-[2-(dimethylamino)-1-(1-
hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate. It is a carboxylic
acid ester prodrug of desvenlafaxine. This structural modification enhances its lipophilicity,
which may contribute to its pharmacokinetic properties.

Chemical Formula: C2sH36CINO4-2H20

Molecular Weight: 486.0 g/mol

**2. Mechanism of Action
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Ansofaxine functions as a triple reuptake inhibitor, targeting the transporters for serotonin
(SERT), norepinephrine (NET), and dopamine (DAT). By blocking these transporters,
ansofaxine increases the synaptic concentrations of these key neurotransmitters, which are
known to be involved in the pathophysiology of depression. This broad spectrum of activity may
offer advantages over more selective agents, potentially addressing a wider range of
depressive symptoms.

Signaling Pathway

The primary signaling pathway initiated by ansofaxine is the enhanced neurotransmission
resulting from the accumulation of serotonin, norepinephrine, and dopamine in the synaptic
cleft. This leads to increased activation of their respective postsynaptic receptors.

Recent research has also suggested potential downstream effects of ansofaxine on other
signaling pathways. One study has implicated the EGFR/MAPK pathway as being modulated
by ansofaxine, although this was observed in the context of hepatocellular carcinoma and its
relevance to the central nervous system in depression is yet to be fully elucidated.[1] Further
research is required to delineate the complete intracellular signaling cascades affected by
ansofaxine in neurons.
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Figure 1: Ansofaxine's Mechanism of Action.

Quantitative Data
In Vitro Transporter Inhibition

Ansofaxine's potency in inhibiting the reuptake of serotonin, norepinephrine, and dopamine has
been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) from

various sources are presented below. It is noteworthy that there are some discrepancies in the

reported values, which may be attributable to different experimental conditions.
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IC50 (nM) - Source IC50 (nM) - Source IC50 (nM) - Source

Transporter a . 3
SERT 723 31.4+£0.4 53
NET 763 586.7 £ 83.6 538
DAT 491 733.2+£10.3

Source 1:[2] Source 2: A phase 3, multicenter, double-blind, randomized, placebo-controlled
clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive
disorder Source 3:[2]

In Vitro Radioligand Binding Affinity

Radioligand binding assays have been used to determine the affinity of ansofaxine for the
monoamine transporters. The reported IC50 values for the inhibition of radioligand binding are

as follows:
Transporter Radioligand Binding IC50 (nM)
SERT 1,330 £ 82.5
NET 2,200 £ 278
DAT 227 +21.7

Source: A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to
verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder

Pharmacokinetic Parameters

Phase 1 clinical trials in healthy volunteers have demonstrated that ansofaxine exhibits a dose-
proportional pharmacokinetic profile in the range of 20 to 200 mg/day. After repeated
administration of 40-160 mg per day, the plasma concentration of ansofaxine reaches a steady
state with an average half-life of 9-10 hours. Diet does not appear to have a significant effect
on its pharmacokinetics.[3] A detailed summary of pharmacokinetic parameters is pending the
full publication of Phase 1 study results.
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Experimental Protocols

Detailed, specific protocols for the binding and uptake assays performed on ansofaxine are not
fully available in the public domain. However, this section provides representative protocols for
monoamine transporter assays, which are illustrative of the methodologies likely employed.

Monoamine Transporter Reuptake Inhibition Assay
(Representative Protocol)

This assay is designed to measure the ability of a test compound to inhibit the uptake of a
radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

Cell line stably expressing the human serotonin, norepinephrine, or dopamine transporter
(e.g., HEK293 cells).

Radiolabeled neurotransmitter ([3H]-serotonin, [3H]-norepinephrine, or [2H]-dopamine).

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

Test compound (Ansofaxine) at various concentrations.

Scintillation fluid and a scintillation counter.

Procedure:

Cell Culture: Culture the transporter-expressing cells to confluency in appropriate cell culture
plates.

e Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various
concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at
room temperature.

e Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake
reaction.

 Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at room temperature.
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o Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay
buffer.

o Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity
using a scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific uptake (IC50 value) by non-linear regression analysis.
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Figure 2: Reuptake Inhibition Assay Workflow.
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Radioligand Binding Assay (Representative Protocol)

This assay measures the affinity of a test compound for a specific transporter by competing

with a radiolabeled ligand that is known to bind to the transporter.

Materials:

Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or
dopamine transporter.

Radioligand with high affinity for the target transporter (e.g., [*H]-citalopram for SERT, [3H]-
nisoxetine for NET, [3H]-WIN 35,428 for DAT).

Assay buffer.

Test compound (Ansofaxine) at various concentrations.

Glass fiber filters and a cell harvester.

Scintillation fluid and a scintillation counter.

Procedure:

Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and
various concentrations of the test compound.

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room
temperature).

Filtration: Rapidly separate the bound from the free radioligand by filtering the incubation
mixture through glass fiber filters using a cell harvester. The membranes with the bound
radioligand will be trapped on the filter.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound
radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure
the radioactivity.
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o Data Analysis: Determine the concentration of the test compound that displaces 50% of the
specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity
constant (Ki) using the Cheng-Prusoff equation.
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Figure 3: Radioligand Binding Assay Workflow.

Clinical Development

Ansofaxine has undergone Phase 1, 2, and 3 clinical trials for the treatment of major
depressive disorder.

e Phase 1 trials in healthy volunteers established the pharmacokinetic profile and safety of
single and multiple ascending doses.[4]

e A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study
demonstrated the efficacy and tolerability of ansofaxine at doses of 40, 80, 120, and 160
mg/day over 6 weeks in patients with MDD.[4]

e A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial further confirmed
the efficacy and safety of 80 mg/day and 160 mg/day of ansofaxine over 8 weeks in adult
patients with MDD.

Conclusion

Ansofaxine (LY03005) is a promising new therapeutic agent for major depressive disorder with
a unique triple reuptake inhibitor mechanism of action. Its structural design as a prodrug of
desvenlafaxine results in a distinct pharmacokinetic profile. The available in vitro data confirms
its activity at the serotonin, norepinephrine, and dopamine transporters. Further publication of
detailed pharmacokinetic and pharmacodynamic data from clinical trials will provide a more
complete understanding of its clinical profile. The information and representative protocols
provided in this guide are intended to support the ongoing research and development efforts in
the field of neuropsychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8929756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8929756/
https://www.benchchem.com/product/b1675596?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Frontiers | Ansofaxine Hydrochloride inhibits hepatocellular carcinoma growth and
enhances targeted therapy through the EGFR/MAPK pathway [frontiersin.org]

e 2. hrcak.srce.hr [hrcak.srce.hr]
o 3. researchgate.net [researchgate.net]

» 4. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for
Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding,
Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [An In-Depth Structural and Mechanistic Analysis of
Ansofaxine (LY300503)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675596#structural-analysis-of-ly300503]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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